molecular formula C16H21N3O2S2 B6965631 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole

2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole

Cat. No.: B6965631
M. Wt: 351.5 g/mol
InChI Key: JFYOAALQNCWUOM-UHFFFAOYSA-N
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Description

2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole is a complex organic compound featuring a thiazole ring, a diazepane ring, and a methylphenylmethylsulfonyl group

Properties

IUPAC Name

2-[4-[(2-methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-14-5-2-3-6-15(14)13-23(20,21)19-9-4-8-18(10-11-19)16-17-7-12-22-16/h2-3,5-7,12H,4,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYOAALQNCWUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methylphenylmethylsulfonyl Group: This step involves the sulfonylation of the diazepane ring using a sulfonyl chloride derivative of 2-methylphenylmethane.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be achieved through the cyclization of a thioamide with an α-haloketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiols or sulfides.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiazole and diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the sulfonyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfonyl)phenyl]ethylamine
  • 2-Nitro-4-methylsulfonylbenzoic acid

Uniqueness

Compared to similar compounds, 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole is unique due to the presence of both a diazepane ring and a thiazole ring. This dual-ring structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

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